o-(4-Amino-benzyl)-hydroxylamin
Description
o-(4-Amino-benzyl)-hydroxylamin is a hydroxylamine derivative featuring a benzyl group substituted with an amino group at the para position. The hydroxylamine moiety (-NH-OH) is attached to the ortho position of the benzyl ring. This structural arrangement confers unique chemical properties, such as enhanced nucleophilicity from the amino group and redox activity from the hydroxylamine. Such compounds are frequently employed as intermediates in pharmaceutical and agrochemical synthesis due to their reactivity in forming heterocycles or serving as protecting groups .
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
O-[(4-aminophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H10N2O/c8-7-3-1-6(2-4-7)5-10-9/h1-4H,5,8-9H2 |
InChI Key |
PAFXQSVLCPLINR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CON)N |
Origin of Product |
United States |
Preparation Methods
Starting Material and Reaction Conditions
The synthesis starts with o-nitroaniline derivatives, which undergo hydrogenation in the presence of noble metal catalysts. For instance, platinum carbon (Pt/C) or palladium carbon (Pd/C) catalysts are used under hydrogen pressures of 0.05–0.1 MPa. The reaction medium often includes alcohols (methanol, ethanol) or polar aprotic solvents like tetrahydrofuran (THF), with additives such as dimethyl sulfoxide (DMSO) or pyridine to enhance reaction efficiency.
Mechanism and Yield
Hydrogenation reduces the nitro group (-NO₂) to a hydroxylamine (-NH-OH) moiety while preserving the benzylamine structure. In a representative procedure, o-nitroaniline reacts with hydrogen over Pt/C at 40°C for 4 hours, yielding o-aminophenyl hydroxylamine with a molar yield of 90% and purity exceeding 99%. This method’s efficiency stems from the catalyst’s ability to selectively reduce nitro groups without affecting adjacent functional groups.
Table 1: Catalytic Hydrogenation Parameters and Outcomes
| Catalyst | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Pt/C | Methanol | DMSO | 40 | 4 | 90 | 99.3 |
| Pd/C | Ethanol | Pyridine | 35 | 3.5 | 93 | 99.5 |
Reductive Amination of Carbonyl Intermediates
Reductive amination offers a route to introduce both the amino and hydroxylamine groups in a single step. This method is particularly useful for constructing the benzylamine backbone.
Reaction Protocol
A nitrobenzaldehyde derivative is condensed with hydroxylamine to form an oxime intermediate, which is subsequently reduced. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) serves as the reducing agent, often in the presence of nickel chloride (NiCl₂) as a catalyst. For example, 4-cyanophenylcarbamate undergoes reduction with NaBH₄ and NiCl₂ in methanol, yielding 4-aminobenzylamine with a 72% yield. Adapting this method to o-substituted derivatives could facilitate o-(4-Amino-benzyl)-hydroxylamine synthesis.
Challenges and Optimization
The reaction’s chemoselectivity is critical to avoid over-reduction of the hydroxylamine group to an amine. Nickel boride (formed in situ from NiCl₂ and NaBH₄) enhances selectivity by moderating the reducing power. Solvent choice also impacts yield; methanol and ethanol are preferred for their ability to stabilize intermediates.
Coupling Reactions with Protected Amines
Multi-step coupling strategies enable precise control over functional group placement. Patents describe processes where protected amines are coupled with hydroxylamine precursors.
Protection-Deprotection Strategy
A benzyl-protected hydroxylamine (e.g., O-benzylhydroxylamine) is coupled with a 4-amino-benzyl halide using a base such as potassium tert-butoxide (KOtBu). The benzyl group is later removed via acid hydrolysis (e.g., HCl or trifluoroacetic acid). This approach ensures regioselectivity and minimizes side reactions.
Table 2: Coupling Reaction Parameters
| Substrate | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Amino-benzyl bromide | KOtBu | THF | -20 to 0 | 85 |
| 4-Amino-benzyl chloride | NaHMDS | DMF | 25 | 78 |
Mechanistic Insights
The base abstracts a proton from the hydroxylamine, generating a nucleophilic species that attacks the benzyl halide. Steric effects from ortho-substitution necessitate bulky bases like KOtBu to prevent dimerization.
One-Pot Synthesis via Halooxime Formation
Recent advances highlight one-pot methodologies combining halooxime formation and reduction.
Reaction Sequence
A halooxime intermediate is generated by treating a benzylamine derivative with a halogen source (e.g., iodine) and hydroxylamine. Subsequent reduction with NaBH₄ or catalytic hydrogenation yields the target compound. For example, reacting 4-amino-benzylamine with iodine and hydroxylamine in DMSO produces an iodooxime, which is reduced to o-(4-Amino-benzyl)-hydroxylamine.
Advantages and Limitations
This method reduces purification steps but requires precise control over halogen stoichiometry to avoid polyhalogenation. DMSO as a co-solvent improves reaction homogeneity and yield.
Analytical and Optimization Considerations
Catalyst Selection
Noble metal catalysts (Pt, Pd) offer high activity but are cost-prohibitive for large-scale synthesis. Nickel-based catalysts provide a cheaper alternative but require careful handling to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various amines, depending on the specific reagents and conditions used.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, oxovanadium complexes.
Reducing agents: Lithium aluminum hydride, zinc and hydrochloric acid.
Substitution reagents: Alkyl halides, nucleophiles.
Major Products:
Oxidation products: Aldehydes, acids.
Reduction products: Primary and secondary amines.
Substitution products: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Activity
Research indicates that compounds with hydroxylamine structures exhibit significant antibacterial properties. For instance, derivatives of o-(4-Amino-benzyl)-hydroxylamine have been evaluated for their effectiveness against Gram-positive bacteria. Studies utilizing structure-activity relationship (SAR) analyses have identified key structural features that enhance antibacterial potency, suggesting a potential role for o-(4-Amino-benzyl)-hydroxylamine in developing new antibiotics .
Inhibition of Enzymes
o-(4-Amino-benzyl)-hydroxylamine has shown promise as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression and immune response modulation. Inhibition studies have reported sub-micromolar activity, indicating its potential as a therapeutic agent for enhancing anti-tumor immunity . The compound's mechanism involves reversible binding to the enzyme's active site, which is crucial for its inhibitory action.
Biochemical Applications
Cleavable Tag for Glycan Isolation
In biochemical research, o-(4-Amino-benzyl)-hydroxylamine has been utilized as a cleavable tag for the isolation of reducing glycans. This method enhances the purification process by allowing selective tagging and subsequent removal of the tag through mild conditions, facilitating the study of glycan structures and their biological roles .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions of o-(4-Amino-benzyl)-hydroxylamine with various biological targets. These studies provide insights into its potential efficacy as a lead compound in drug design, particularly in targeting enzymes involved in metabolic pathways associated with diseases such as cancer and neurodegenerative disorders .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Antibacterial Efficacy | Evaluate antibacterial properties | Identified structural features that enhance Gram-positive bacterial inhibition. |
| IDO1 Inhibition | Investigate enzyme inhibition | Demonstrated sub-micromolar inhibition with reversible binding characteristics. |
| Glycan Isolation Methodology | Develop a purification technique | Successfully used as a cleavable tag for reducing glycans, improving isolation efficiency. |
Mechanism of Action
The mechanism of action of o-(4-Amino-benzyl)-hydroxylamin involves its interaction with various molecular targets, including enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
Key structural variations among hydroxylamine derivatives include the type and position of substituents on the benzyl ring. These modifications significantly influence physical properties, reactivity, and applications:
*Note: Data for this compound are inferred; experimental values require further validation.
- Substituent Effects: Electron-Withdrawing Groups (e.g., -Cl, -NO₂): Enhance stability via resonance but reduce nucleophilicity. For example, O-(4-Nitrobenzyl)hydroxylamine is less reactive in nucleophilic substitutions compared to amino-substituted analogs . Electron-Donating Groups (e.g., -NH₂): Increase solubility in polar solvents and reactivity in condensation or cyclization reactions. The amino group may also facilitate hydrogen bonding, affecting crystallization .
Q & A
Basic Research Questions
Q. What are the key safety considerations when handling o-(4-Amino-benzyl)-hydroxylamine in laboratory settings?
- Methodological Answer : Proper personal protective equipment (PPE), including nitrile gloves, lab coats, and eye protection, is essential. Work should be conducted in a fume hood to avoid inhalation of dust or vapors. Spills must be contained using absorbent materials and disposed of as hazardous waste. Avoid release into aquatic environments due to its acute and chronic aquatic toxicity . Storage should be in a cool, dry place, segregated from oxidizing agents.
Q. What synthetic methods are commonly used to prepare o-(4-Amino-benzyl)-hydroxylamine derivatives?
- Methodological Answer : A typical route involves nucleophilic substitution of benzyl halides with hydroxylamine. For example, reacting 4-amino-benzyl chloride with hydroxylamine hydrochloride in a polar solvent like ethanol under reflux. Carbodiimide-mediated coupling (e.g., using PyBOP) can also introduce hydroxylamine groups into aromatic systems, as seen in analogous syntheses of O-(tetrahydro-2H-pyran-2-yl)hydroxylamine derivatives . Purification often involves recrystallization from hot water or ethanol due to its solubility profile .
Q. How can the purity and structural integrity of o-(4-Amino-benzyl)-hydroxylamine be verified post-synthesis?
- Methodological Answer : Techniques include:
- Melting Point Analysis : Compare observed melting points (e.g., 150–152°C for similar compounds) with literature values .
- HPLC or Capillary Electrophoresis : To assess purity, as demonstrated for hydroxylamine derivatives in cyclodextrin studies .
- NMR Spectroscopy : Confirm the presence of the amino-benzyl group (aromatic protons at δ 6.5–7.5 ppm) and hydroxylamine protons (broad singlet near δ 5.0 ppm) .
Advanced Research Questions
Q. How does the 4-amino-benzyl substituent influence the reactivity of hydroxylamine in nucleophilic substitution reactions compared to chloro or methoxy analogs?
- Methodological Answer : The electron-donating amino group increases the electron density of the benzyl ring, enhancing nucleophilic attack on electrophilic centers. This contrasts with electron-withdrawing groups (e.g., Cl in O-(4-chlorobenzyl)-hydroxylamine), which reduce reactivity. For example, in substitution reactions with acyl chlorides, the amino group accelerates reaction rates by stabilizing transition states through resonance. Comparative kinetic studies using UV-Vis or HPLC can quantify these effects .
Q. What experimental strategies can resolve contradictions in reported antiviral mechanisms of hydroxylamine derivatives?
- Methodological Answer : Contradictory results (e.g., viral nucleic acid vs. envelope protein targeting) can be addressed via:
- Inactivation Kinetics : Monitor viral titer reduction over time; exponential decay (first-order kinetics) suggests nucleic acid damage, while multi-phase curves imply protein interactions .
- Dialysis Studies : Remove free hydroxylamine post-treatment to isolate effects on viral particles (e.g., residual activity after dialysis indicates structural damage) .
- Structural Probes : Use techniques like cryo-EM or fluorescence quenching to track changes in viral envelopes or nucleic acids .
Q. How can o-(4-Amino-benzyl)-hydroxylamine be utilized in radical trapping experiments, and what analytical methods validate its efficacy?
- Methodological Answer : As a radical scavenger, it can trap short-lived radicals (e.g., in polymerization or oxidation reactions). Methodological steps include:
- EPR Spectroscopy : Detect nitroxide radical adducts formed after trapping .
- LC-MS : Identify stable adducts (e.g., nitroso or imine derivatives) .
- Competition Experiments : Compare trapping efficiency with TEMPO or other known scavengers under controlled conditions .
Q. What role does the hydroxylamine group play in modulating enzyme interactions, and how can this be characterized?
- Methodological Answer : The hydroxylamine moiety participates in redox reactions (e.g., reducing disulfide bonds) and forms hydrogen bonds with catalytic residues. Techniques include:
- Enzyme Inhibition Assays : Measure changes in activity upon incubation with the compound .
- X-ray Crystallography : Resolve binding modes in enzyme-ligand complexes, as seen in studies of hydroxylamine-containing inhibitors .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
